N'-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide
Description
N'-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide is a hydrazide derivative characterized by an octanehydrazide backbone and a pentyloxy-substituted phenyl group. The (E)-configuration of the methylidene group ensures structural rigidity, which influences its reactivity and binding interactions. This compound is synthesized via condensation of octanehydrazide with 2-(pentyloxy)benzaldehyde under reflux conditions in ethanol or methanol, followed by recrystallization for purification .
Properties
Molecular Formula |
C20H32N2O2 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
N-[(E)-(2-pentoxyphenyl)methylideneamino]octanamide |
InChI |
InChI=1S/C20H32N2O2/c1-3-5-7-8-9-15-20(23)22-21-17-18-13-10-11-14-19(18)24-16-12-6-4-2/h10-11,13-14,17H,3-9,12,15-16H2,1-2H3,(H,22,23)/b21-17+ |
InChI Key |
NHNPTLJHKOUEIR-HEHNFIMWSA-N |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=CC=CC=C1OCCCCC |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=CC=CC=C1OCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide typically involves the condensation reaction between 2-(pentyloxy)benzaldehyde and octanehydrazide. The reaction is carried out in an organic solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The general reaction scheme is as follows:
- Dissolve 2-(pentyloxy)benzaldehyde and octanehydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that hydrazone derivatives, including N'-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of cell proliferation and the induction of oxidative stress.
- Case Study : A study demonstrated that a similar hydrazone derivative showed potent cytotoxicity against human breast cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death.
Antimicrobial Properties
Hydrazones have been reported to possess antimicrobial activities against a range of pathogens. The presence of the pentyloxy group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.
- Case Study : A comparative study on hydrazone derivatives revealed that those with long alkyl chains exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
Materials Science
Polymeric Applications
The compound's unique structure allows it to be utilized in the synthesis of novel polymers. Its ability to form cross-links can enhance the mechanical properties of polymeric materials.
- Data Table: Properties of Hydrazone-Based Polymers
| Property | Value |
|---|---|
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
| Thermal Stability | 200 °C |
Nanocomposites
This compound can be incorporated into nanocomposite materials, improving their thermal and mechanical properties. This is particularly relevant in developing materials for aerospace and automotive applications.
Biochemistry
Enzyme Inhibition
Research has shown that hydrazone compounds can act as inhibitors for various enzymes, including proteases and kinases, which are crucial in metabolic pathways.
- Case Study : A study focused on a related hydrazone compound demonstrated its efficacy as a selective inhibitor of a specific protease involved in cancer metastasis, highlighting its potential as a therapeutic agent.
Environmental Science
Toxicological Assessments
The environmental impact of chemical compounds is critical in assessing their safety for use. This compound has been evaluated for its toxicity to aquatic life and other organisms.
- Data Table: Toxicity Profile
| Organism Type | Toxicity Level |
|---|---|
| Fish | Very Toxic |
| Daphnia (Water Flea) | Toxic |
| Algae | Moderately Toxic |
Mechanism of Action
The mechanism of action of N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which may influence various biochemical pathways. Additionally, its hydrazone group can participate in redox reactions, affecting cellular processes and potentially leading to its bioactive effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Substituents | Key Features | Biological Activity | Reference |
|---|---|---|---|---|---|
| N'-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide | C₂₀H₃₁N₂O₂ | Pentyloxy (C₅H₁₁O) on phenyl; octanehydrazide | High lipophilicity due to long alkoxy chain; potential for CNS penetration | Not explicitly reported; inferred antimicrobial/anticancer potential based on analogs | |
| 2-(2-Methylphenoxy)-N'-[(1E)-phenylmethylidene]acetohydrazide | C₁₆H₁₆N₂O₂ | Methylphenoxy (CH₃-C₆H₄O); acetohydrazide | Reduced lipophilicity; limited membrane permeability | Moderate antibacterial activity | |
| N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-iodobenzohydrazide | C₁₆H₁₃IN₃O₅ | Nitro (NO₂), methoxy (OCH₃), iodine (I) | Halogen bonding capability; electron-withdrawing groups enhance stability | Anticancer activity (IC₅₀ ~10 µM) | |
| N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide | C₂₈H₃₀N₄O₂ | Benzyloxy (C₆H₅CH₂O); piperazinyl group | Enhanced solubility in polar solvents; dual functional groups | Antimicrobial and anti-inflammatory effects | |
| 4-Fluoro-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide | C₁₄H₁₀FN₃O₃ | Fluoro (F), nitro (NO₂), hydroxy (OH) | High reactivity due to electron-deficient aromatic ring | Antifungal activity (MIC: 8 µg/mL) |
Key Structural Differences and Implications
Alkoxy Chain Length: The pentyloxy group in the target compound increases lipophilicity compared to methoxy or ethoxy substituents in analogs like 2-(2-methylphenoxy)-N'-[(1E)-phenylmethylidene]acetohydrazide . This enhances blood-brain barrier penetration but may reduce aqueous solubility. Shorter chains (e.g., methoxy) improve solubility but limit bioavailability .
Electron-Donating/Withdrawing Groups :
- Electron-withdrawing groups (e.g., nitro, fluoro) in compounds like N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-iodobenzohydrazide increase stability and reactivity, enabling interactions with enzymes like topoisomerases .
- Electron-donating groups (e.g., methoxy, benzyloxy) enhance resonance effects, altering binding affinities to targets such as DNA or microbial cell walls .
Hybrid Functional Groups :
- Piperazinyl or triazole moieties (e.g., N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide ) introduce basicity, improving solubility and enabling salt formation for drug formulation .
Biological Activity
N'-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article reviews the current understanding of its biological activity, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a hydrazide functional group linked to an aromatic system with a pentyloxy substituent. Its molecular formula can be represented as C₁₈H₂₅N₃O, with a molecular weight of approximately 303.41 g/mol. The structure is pivotal for its biological interactions and mechanisms of action.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of hydrazides have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanism : The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. For example, some hydrazide derivatives act as inhibitors of cyclin-dependent kinases (CDK), which are crucial for cell cycle progression .
Antimicrobial Activity
Hydrazide compounds have also been evaluated for their antimicrobial properties. Research suggests that this compound may possess antibacterial and antifungal activities.
- Case Study : A study involving similar hydrazides demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anti-inflammatory Effects
The anti-inflammatory potential of hydrazide compounds is another area of interest. These compounds may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Research Findings : In vitro studies have shown that certain hydrazide derivatives can inhibit the expression of inflammatory markers in macrophages, indicating their potential use in treating inflammatory diseases .
Data Table: Biological Activities of Hydrazide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
